

triclocarban hepatotoxicity mechanisms in vivo

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Compound Focus: Triclocarban

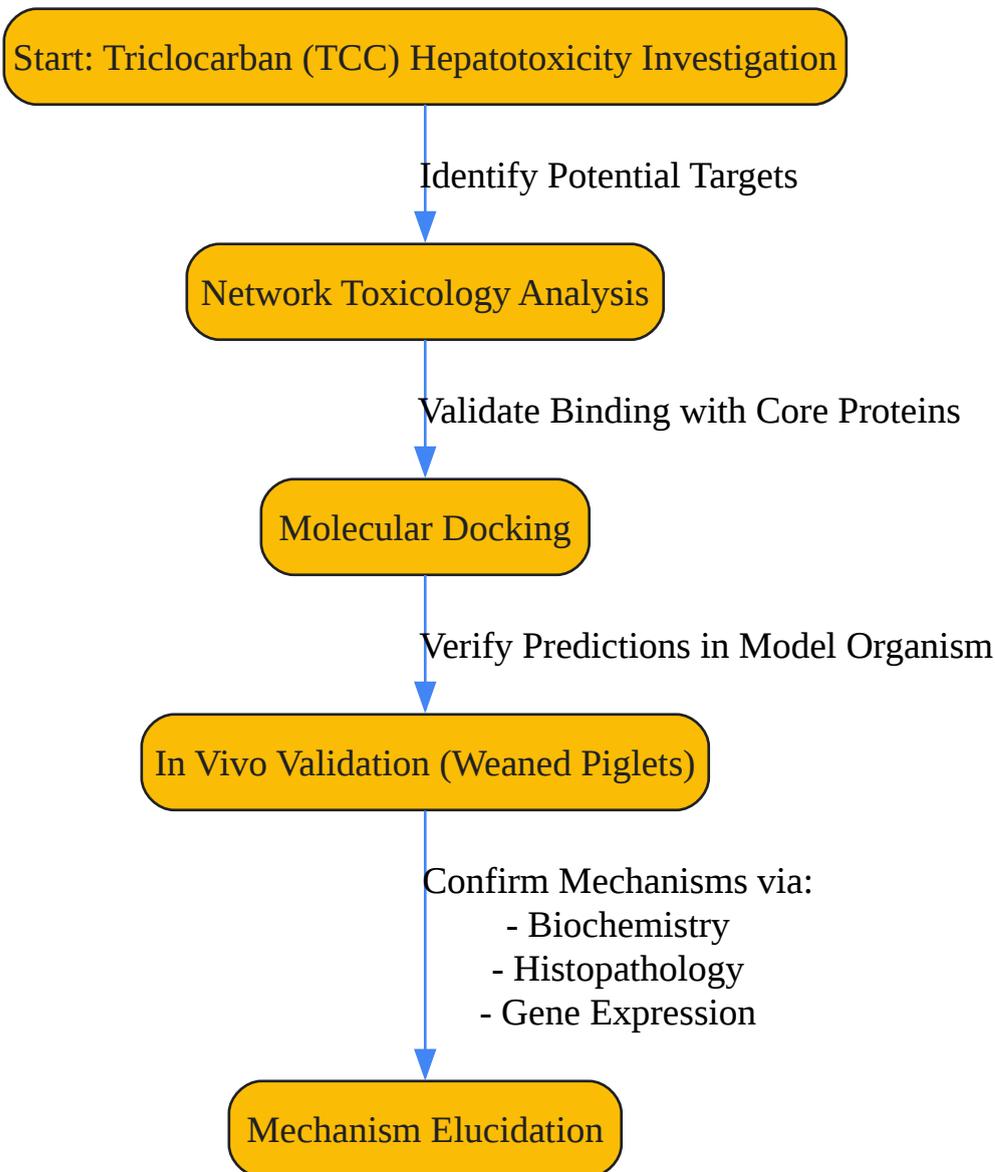
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Core Mechanisms of TCC-Induced Hepatotoxicity

The primary mechanisms of TCC-induced liver injury, as identified in a 2025 study on weaned piglets, involve oxidative stress and interference with specific signaling pathways [1] [2]. The workflow below illustrates how network toxicology and in vivo validation were combined to identify these mechanisms.



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Research workflow for identifying TCC hepatotoxicity mechanisms.

Key Hepatotoxicity Findings and Quantitative Data

The in vivo experiments confirmed liver damage through histopathology, serum biochemistry, and oxidative stress markers. The table below summarizes the key quantitative findings from the piglet study [1] [2].

Parameter Category	Specific Marker	Change in High-Dose TCC Group	Biological Significance
Liver Histopathology	Liver Index	Decreased	Indicator of organ atrophy or damage
	Histopathological Damage	Observed	Direct structural damage to liver tissue
Serum Biochemistry	Alanine Aminotransferase (ALT)	Increased	Marker of hepatocyte damage and membrane integrity loss
	Aspartate Aminotransferase (AST)	Increased	Indicator of liver and heart muscle damage
Oxidative Stress Markers	Glutathione Peroxidase (GSH-PX)	Decreased	Reduced capacity to detoxify peroxides
	Catalase (CAT)	Decreased	Impaired decomposition of hydrogen peroxide
	Total Superoxide Dismutase (T-SOD)	Decreased	Diminished ability to neutralize superoxide radicals
	Total Antioxidant Capacity (T-AOC)	Decreased	Overall decline in antioxidant defense
	Malondialdehyde (MDA)	Increased	Marker of enhanced lipid peroxidation and cell damage

Molecular Pathways and Gene Expression

RT-qPCR analysis identified significant upregulation of eight core target genes in the livers of exposed piglets, pointing to activation of oxidative stress and inflammatory pathways [1]. One core gene, ESR1, did not show a significant change [1].

Detailed Experimental Protocol

For researchers seeking to replicate or build upon this work, here is a summary of the key experimental methodologies used in the cited study [2].

Experimental Phase	Method/Tool	Key Specifications	Primary Purpose
Network Toxicology	Swiss Target Prediction, PharmMapper, GeneCards, OMIM	Used to predict and identify 269 potential and 9 core targets of TCC.	To hypothesize potential molecular targets and pathways for TCC-induced liver injury.
Molecular Docking	AutoDock Vina	Analyzed binding affinity between TCC and core target proteins.	To validate the potential interaction between TCC and prioritized protein targets.
In Vivo Model	Weaned Piglets	Groups exposed to varying doses of TCC for a defined period.	To study TCC hepatotoxicity in a model with high physiological relevance to humans.
Toxicity Assessment	Serum ALT/AST, Liver Index, Histopathology	Standard biochemical assays and tissue staining (e.g., H&E).	To quantify functional and structural liver damage.
Oxidative Stress	Commercial Assay Kits	Measured GSH-PX, CAT, T-SOD, T-AOC, MDA levels in liver tissue.	To evaluate the status of the antioxidant system and oxidative damage.
Gene Expression	RT-qPCR	Analyzed mRNA levels of the 9 core target genes.	To confirm the regulation of key genes identified by network toxicology.

Interpretation of Mechanistic Insights

The data indicates that TCC hepatotoxicity is primarily driven by:

- **Oxidative Stress:** The significant depletion of key antioxidant enzymes (GSH-PX, CAT, T-SOD) and the rise in lipid peroxidation (MDA) show that TCC overwhelms the liver's antioxidant defenses, leading to oxidative damage [1] [2].
- **Inflammatory Pathway Activation:** The upregulation of genes like AKT1, HIF1A, and PTGS2 suggests the activation of complex networks involving cell survival, stress response, and inflammation [1] [2].
- **Multi-Target Mechanism:** The study successfully demonstrates that network toxicology is a powerful tool for predicting complex, multi-target mechanisms of environmental pollutants, which were subsequently confirmed in a living organism [1] [2].

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References

1. Investigating the Mechanisms of Triclocarban-Induced ... [pubmed.ncbi.nlm.nih.gov]
2. Investigating the Mechanisms of Triclocarban-Induced ... [sciencedirect.com]

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